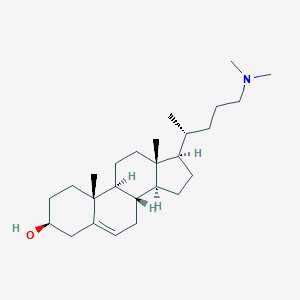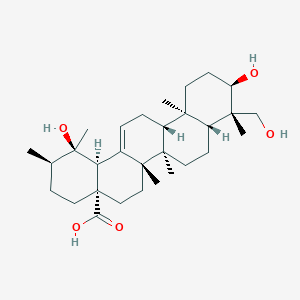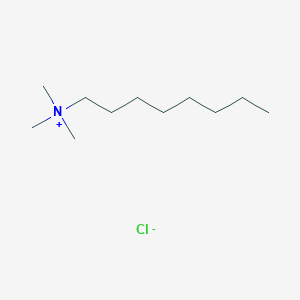
25-Azacholesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25-Azacholesterol is a synthetic analog of cholesterol that has been extensively studied for its potential use in scientific research. This compound has been shown to have unique biochemical and physiological effects that make it a valuable tool for investigating various biological processes. In
Wirkmechanismus
The mechanism of action of 25-Azacholesterol is not fully understood, but it is believed to act by disrupting the structure and function of cholesterol-rich membrane domains known as lipid rafts. This disruption can lead to changes in cellular signaling and metabolism, which can have a variety of downstream effects.
Biochemische Und Physiologische Effekte
25-Azacholesterol has been shown to have a number of biochemical and physiological effects, including the inhibition of cholesterol biosynthesis, the modulation of membrane fluidity, and the alteration of cellular signaling pathways. These effects make it a valuable tool for investigating a wide range of biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 25-Azacholesterol in lab experiments is its ability to selectively target cholesterol-rich membrane domains, allowing researchers to investigate the role of these domains in various biological processes. However, there are also some limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.
Zukünftige Richtungen
There are many potential future directions for research on 25-Azacholesterol, including the investigation of its therapeutic potential in the treatment of cancer and other diseases, the development of new synthesis methods, and the exploration of its effects on various cellular signaling pathways. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a variety of scientific fields.
Conclusion:
Overall, 25-Azacholesterol is a valuable tool for investigating various biological processes and has a wide range of potential applications in scientific research. While there are some limitations to using this compound, its unique biochemical and physiological effects make it a promising area of study for researchers in a variety of fields.
Wissenschaftliche Forschungsanwendungen
25-Azacholesterol has been used in a variety of scientific research applications, including the study of cholesterol metabolism, lipid rafts, and membrane structure. This compound has also been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
1973-61-1 |
|---|---|
Produktname |
25-Azacholesterol |
Molekularformel |
C26H45NO |
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-(dimethylamino)pentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C26H45NO/c1-18(7-6-16-27(4)5)22-10-11-23-21-9-8-19-17-20(28)12-14-25(19,2)24(21)13-15-26(22,23)3/h8,18,20-24,28H,6-7,9-17H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26-/m1/s1 |
InChI-Schlüssel |
RZPPEFJMRVRCDD-XSLNCIIRSA-N |
Isomerische SMILES |
C[C@H](CCCN(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CC(CCCN(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Kanonische SMILES |
CC(CCCN(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Andere CAS-Nummern |
1973-61-1 |
Physikalische Beschreibung |
Solid |
Synonyme |
24-(dimethylamino)chol-5-en-3 beta-ol 25-azacholesterol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[2-(Difluoromethoxy)phenyl]acrylic acid](/img/structure/B157748.png)
![2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B157751.png)







